Kojibiose

描述

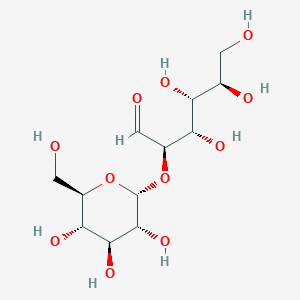

Kojibiose is a naturally occurring disaccharide composed of two glucose molecules linked by an α-1,2 glycosidic bond. It is found in various natural sources such as honey, sake, and koji extracts. This compound is known for its mild sweetness and low-calorie content, making it a potential sugar substitute. Additionally, it exhibits prebiotic properties, which can promote the growth of beneficial gut bacteria .

准备方法

Synthetic Routes and Reaction Conditions

Kojibiose can be synthesized through enzymatic methods. One common approach involves the use of sucrose phosphorylase, which catalyzes the transfer of a glucose moiety from sucrose to another glucose molecule, forming this compound. The optimal reaction conditions for this process include a pH of 7.0, a temperature of 50°C, and a reaction time of 30 hours .

Industrial Production Methods

Industrial production of this compound is challenging due to its low natural abundance. recent advancements have made it possible to produce this compound on a larger scale. One method involves the use of recombinant Bacillus subtilis strains expressing sucrose phosphorylase. This method has shown high efficiency, with a substrate-conversion rate of 40.01% and a this compound yield of 104.45 g/L .

化学反应分析

Phosphorylase-Mediated Production

Bifidobacterium adolescentis sucrose phosphorylase variants (e.g., L341I_Q345S) enable large-scale synthesis (kilogram quantities) at 55°C. Downstream processing via yeast treatment and crystallization achieves 99.8% purity .

Thermal Stability and Decomposition

This compound undergoes structural changes under heat and pH variations:

Epimerization Under Neutral pH

Heating this compound at 90°C (pH 7.5) induces C-2 epimerization, forming 2- O-α-D-glucopyranosyl-D-mannose. Kinetic analysis reveals:

| Parameter | Value (×10⁻⁵ s⁻¹) |

|---|---|

| Forward rate constant (k₁) | 1.6 ± 0.1 |

| Reverse rate constant (k₋₁) | 3.2 ± 0.2 |

No browning occurs, distinguishing it from other disaccharides like maltose or nigerose .

Alkaline Decomposition

At pH 10.0, this compound decomposes into mono-dehydrated derivatives (e.g., 3-deoxy-2,3-unsaturated glucosyl-mannose) via β-elimination. The decomposition rate constant is , tenfold lower than sophorose .

Enzymatic Hydrolysis and Phosphorolysis

This compound is a substrate for specialized glycoside hydrolases (GHs) and phosphorylases:

This compound Hydrolase (GH65 Family)

Mucilaginibacter mallensis GH65 enzyme (MmGH) exhibits high specificity:

| Substrate | Specific Activity (U/mg) | Relative Activity (%) |

|---|---|---|

| This compound | 7.6 ± 0.3 | 100 |

| Nigerose | 0.016 ± 0.001 | 0.22 |

MmGH hydrolyzes this compound with and , indicating high catalytic efficiency .

Phosphorylase Activity

Escherichia coli YcjT acts as a this compound phosphorylase, cleaving the glycosidic bond in the presence of phosphate:

Kinetic parameters:

Chemical Characterization and Stability

Key stability benchmarks include:

-

Acid Hydrolysis : Resists β-glucosidases (e.g., almond β-glucosidase) but undergoes acid-catalyzed hydrolysis to glucose .

-

Thermal Stability : Stable below 55°C at pH ≤ 5.5 (>95% remaining after 1 h) .

Functional Group Reactivity

The reducing end of this compound participates in tautomerization and dehydration:

-

Keto-Enol Tautomerization : Occurs under alkaline conditions, facilitating epimerization .

-

Bicyclic Anhydro Formation : Heating at pH 10.0 yields 3,6-anhydro derivatives via intramolecular cyclization .

Comparative Reaction Kinetics

Rate constants for this compound and sophorose under identical conditions (90°C, pH 7.5):

| Reaction | This compound (×10⁻⁵ s⁻¹) | Sophorose (×10⁻⁵ s⁻¹) |

|---|---|---|

| Epimerization (k₁) | 1.6 ± 0.1 | 1.5 ± 0.1 |

| Reverse (k₋₁) | 3.2 ± 0.2 | 3.5 ± 0.4 |

| Decomposition (k₂) | 0.047 ± 0.011 | 0.37 ± 0.02 |

科学研究应用

Prebiotic Properties

Kojibiose exhibits significant prebiotic effects, promoting the growth of beneficial gut bacteria while inhibiting pathogenic strains. Studies have demonstrated that this compound enhances the bifidogenic activity of gut microbiota. For instance, a study showed that this compound supplementation led to increased production of short-chain fatty acids (SCFAs), particularly butyrate and propionate, which are beneficial for colon health . Additionally, this compound has been found to suppress the growth of Streptococcus species, which are associated with dental caries, indicating its potential as a low-cariogenic sugar alternative .

Modulation of Oral Microbiota

Research has highlighted this compound's ability to modulate oral microbiota. In vitro studies indicated that this compound significantly reduced biofilm formation on hydroxyapatite discs compared to sucrose. This suggests that this compound could serve as a promising substitute in dental applications to combat pathogenic biofilms . The low cariogenic nature of this compound makes it an attractive candidate for use in oral health products.

Potential in Metabolic Health

This compound has been investigated for its role in metabolic health. A study involving hyperglycemic rats demonstrated that daily supplementation with this compound mitigated hepatic alterations induced by arachidic acid. This effect was linked to a reduction in inflammatory markers and improved lipid profiles . Such findings suggest that this compound may have therapeutic potential in managing metabolic disorders.

Enzymatic Applications

The discovery of specific enzymes that hydrolyze this compound has opened avenues for its application in biotechnology. This compound glucohydrolase (or kojibiase), identified from Mucilaginibacter mallensis, exhibits high specificity for this compound and related oligoglucans . This enzyme can be utilized in biocatalysis for the synthesis of oligosaccharides and other glycosylated compounds, enhancing the efficiency and selectivity of biochemical processes.

Food Industry Applications

In the food industry, this compound is being explored as a functional ingredient due to its low caloric value and prebiotic properties. It can be incorporated into various food products aimed at improving gut health without contributing to cariogenicity or excessive caloric intake. Its unique sweetness profile may also be beneficial for developing sugar substitutes.

Immunomodulatory Effects

Emerging research suggests that this compound may possess immunomodulatory properties. It has been hypothesized that certain oligosaccharides can influence immune responses, potentially providing protective effects against infections and inflammatory conditions . Further studies are needed to elucidate these mechanisms and confirm the clinical relevance of these effects.

Case Studies and Research Findings

作用机制

Kojibiose exerts its effects primarily through its interaction with specific enzymes and gut bacteria. It inhibits α-glucosidase, reducing the breakdown of carbohydrates into glucose and thereby lowering blood sugar levels. Additionally, this compound promotes the growth of beneficial gut bacteria by serving as a substrate for their fermentation .

相似化合物的比较

Similar Compounds

Trehalose: Another disaccharide composed of two glucose molecules linked by an α-1,1 glycosidic bond.

Maltose: A disaccharide composed of two glucose molecules linked by an α-1,4 glycosidic bond.

Isomaltose: A disaccharide composed of two glucose molecules linked by an α-1,6 glycosidic bond.

Uniqueness of Kojibiose

This compound is unique due to its α-1,2 glycosidic bond, which is less common compared to the glycosidic bonds found in other disaccharides. This unique linkage contributes to its resistance to digestion by human enzymes, allowing it to reach the colon where it can exert its prebiotic effects .

生物活性

Kojibiose, chemically known as 2-O-α-D-glucopyranosyl-D-glucose, is a disaccharide derived from the fermentation of starch by certain fungi, notably in the production of koji. It has garnered attention for its potential biological activities, particularly its prebiotic effects and its role in metabolic processes. This article explores the biological activity of this compound, including its enzymatic properties, prebiotic potential, and effects on metabolic health.

Structure and Enzymatic Properties

This compound is characterized by a unique 1,2-α-glucosidic bond, which contributes to its stability and resistance against certain enzymatic hydrolysis. The structural analysis of this compound phosphorylase (KP), an enzyme that catalyzes the synthesis and degradation of this compound, reveals that specific residues are crucial for substrate recognition and activity. For instance, studies have identified that Trp391 and Glu392 play significant roles in the enzyme's function .

Table 1: Enzymatic Properties of this compound Phosphorylase

| Property | Value |

|---|---|

| Optimal pH | 6.0 |

| Optimal Temperature | 85 °C |

| Stability pH Range | 3.5 - 10.0 |

| Specificity | High for α-1,2-glucosidic substrates |

The above table summarizes key enzymatic characteristics of this compound phosphorylase derived from Caldicellulosiruptor saccharolyticus, demonstrating its potential utility in biotechnological applications .

Prebiotic Potential

This compound has been identified as a potential prebiotic compound due to its selective fermentation by beneficial gut bacteria. Research indicates that this compound can stimulate the growth of specific strains such as Bifidobacterium breve, while showing limited utilization by other bacteria like Lactobacillus species .

Table 2: Bacterial Growth Parameters on this compound

| Bacterial Strain | Growth on this compound (OD600) | Maximum Growth Rate (µmax) | Lag Phase (h) |

|---|---|---|---|

| Bifidobacterium breve | High | 0.25 | 5.0 |

| Lactobacillus acidophilus | Low | 0.05 | 30.0 |

| Streptococcus thermophilus | Moderate | 0.15 | 15.0 |

The data illustrates that this compound promotes the growth of beneficial bacteria while being poorly utilized by others, highlighting its selective prebiotic properties .

Metabolic Effects

Recent studies have explored the impact of this compound on metabolic health, particularly in animal models. One significant finding is that this compound supplementation can ameliorate metabolic alterations induced by arachidic acid, suggesting a protective effect against liver dysfunction .

Case Study: Impact on Metabolic Health

In a controlled study involving rats fed with high arachidic acid diets supplemented with this compound:

- Results indicated a significant reduction in liver enzyme levels associated with hepatic stress.

- Histological analysis showed improved liver morphology compared to control groups.

- Biochemical markers demonstrated enhanced lipid profiles and reduced inflammation.

These findings suggest that this compound may play a role in modulating metabolic pathways and improving liver health.

属性

IUPAC Name |

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDOWFGHCNHPQD-OQPGPFOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943954 | |

| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Kojibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-29-6 | |

| Record name | Kojibiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kojibiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-alpha-D-Glucopyranosyl-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KOJIBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6V2933TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Kojibiose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。